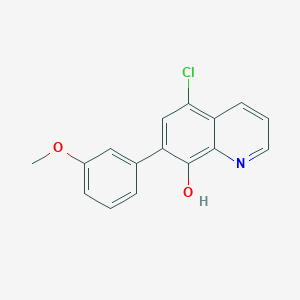

5-Chloro-7-(3-methoxyphenyl)quinolin-8-ol

Description

Structure

3D Structure

Properties

CAS No. |

648896-41-7 |

|---|---|

Molecular Formula |

C16H12ClNO2 |

Molecular Weight |

285.72 g/mol |

IUPAC Name |

5-chloro-7-(3-methoxyphenyl)quinolin-8-ol |

InChI |

InChI=1S/C16H12ClNO2/c1-20-11-5-2-4-10(8-11)13-9-14(17)12-6-3-7-18-15(12)16(13)19/h2-9,19H,1H3 |

InChI Key |

INLXDLUQYOHUNB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=C3C=CC=NC3=C2O)Cl |

Origin of Product |

United States |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Chloro 7 3 Methoxyphenyl Quinolin 8 Ol Derivatives

Influence of Substituent Position on Biological Activity

The biological profile of 8-hydroxyquinoline (B1678124) derivatives is profoundly dictated by the nature and position of substituents on the quinoline (B57606) core. The key structural features of 5-Chloro-7-(3-methoxyphenyl)quinolin-8-ol—the chlorine atom at C-5, the 3-methoxyphenyl (B12655295) group at C-7, and the hydroxyl group at C-8—each play a distinct and significant role in modulating the molecule's activity.

The presence of a chlorine atom at the C-5 position of the quinoline ring is a significant determinant of the compound's biological activity. Halogenation, in general, is a common strategy in drug design to enhance efficacy. The introduction of chlorine at C-5, as seen in cloxyquin (5-chloroquinolin-8-ol), has been shown to confer potent antituberculosis activity, including against multidrug-resistant strains. nih.gov

The influence of the C-5 chlorine substituent can be attributed to several factors:

Electronic Effects : As an electron-withdrawing group, chlorine alters the electron distribution of the quinoline ring system. This can influence the pKa of the C-8 hydroxyl group and the quinoline nitrogen, thereby affecting the molecule's metal-chelating properties and its interaction with biological targets. mdpi.com

Steric Factors : The size of the chlorine atom can influence how the molecule fits into the binding pocket of a target enzyme or receptor. In some cases, this steric bulk can either promote a more favorable binding conformation or, conversely, cause steric hindrance that reduces activity. mdpi.com

Studies comparing halogenated and non-halogenated 8-hydroxyquinolines have often demonstrated the superior activity of the halogenated derivatives, highlighting the strategic importance of substitutions at the C-5 position. nih.govnih.gov

Substitutions at the C-7 position of the 8-hydroxyquinoline scaffold are crucial for modulating biological activity and selectivity. While direct studies on the specific 3-methoxyphenyl group are not extensively detailed in the available literature, research on related 7-substituted derivatives provides valuable insights. The introduction of ancillary aryl rings at C-7 is a known strategy for enhancing biological effects. rroij.com

The C-8 hydroxyl group is arguably the most critical functional group for the biological activity of this class of compounds. nih.gov Its significance stems primarily from its ability to form stable chelate complexes with various metal ions, a property unique among monohydroxyquinolines due to the proximity of the hydroxyl group to the heterocyclic nitrogen atom. rroij.comnih.govmdpi.com

Key aspects of the C-8 hydroxyl group's role include:

Metal Chelation : The ability to chelate essential metal ions (e.g., Cu²⁺, Zn²⁺, Fe³⁺) is central to the mechanism of action for many 8-hydroxyquinolines. mdpi.com This chelation can disrupt metal homeostasis in pathogenic cells, leading to the inhibition of metalloenzymes that are vital for cell survival and proliferation. nih.gov

Requirement for Free Hydroxyl Group : Structure-activity relationship studies have consistently shown that a free, un-derivatized hydroxyl group at the C-8 position is essential for potent biological activity. rsc.org Masking or replacing this group often leads to a significant reduction or complete loss of efficacy, confirming its direct involvement in the compound's mechanism of action. rsc.org

Proton Transfer and Fluorescence : The C-8 hydroxyl group is involved in an excited-state intramolecular proton transfer to the pyridine (B92270) nitrogen, which influences the molecule's photophysical properties. Chelation with metal ions restricts this process and increases molecular rigidity, often leading to a significant enhancement in fluorescence, a property utilized in analytical applications. rroij.com

The interplay between the C-8 hydroxyl group and the quinoline nitrogen creates a powerful bidentate chelating agent that is fundamental to the molecule's biological profile. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nanobioletters.com For quinoline derivatives, both 2D and 3D-QSAR models have been instrumental in understanding the structural requirements for activity and in designing new, more potent analogues.

Various QSAR models have been developed for diverse biological activities of quinoline derivatives, including anticancer, antimalarial, and antitubercular effects.

2D-QSAR : These models correlate biological activity with 2D molecular descriptors such as physicochemical properties (e.g., lipophilicity, molar refractivity) and topological indices. They are computationally less intensive and provide valuable insights into the general properties influencing activity.

3D-QSAR : These models provide a more detailed, three-dimensional understanding of SAR. The most common 3D-QSAR methods applied to quinoline derivatives are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). mdpi.comjmaterenvironsci.com These methods calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around a set of aligned molecules and correlate these fields with their biological activities. mdpi.com The resulting models are visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. nih.gov

The statistical validity of these models is crucial and is assessed using parameters like the cross-validated correlation coefficient (q² or Q²) and the non-cross-validated correlation coefficient (r²). Robust and predictive models are characterized by high q² and r² values, as demonstrated in various studies on quinoline derivatives. mdpi.commdpi.com

Table 1: Statistical Parameters of 3D-QSAR Models for Quinoline Derivatives from Various Studies This table is interactive. You can sort and filter the data.

| Model Type | Target/Activity | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (External Validation) | Reference |

|---|---|---|---|---|---|

| CoMFA | Antimalarial | 0.610 | 0.980 | 0.920 | jmaterenvironsci.com |

| CoMFA | LSD1 Inhibition | 0.778 | - | 0.709 | mdpi.com |

| CoMSIA | LSD1 Inhibition | 0.764 | - | 0.713 | mdpi.com |

| CoMFA | Anti-gastric Cancer | 0.625 | 0.931 | 0.875 | nih.gov |

| CoMFA | Antimalarial (P. falciparum) | > 0.5 | - | 0.878 | mdpi.com |

| CoMSIA | Antimalarial (P. falciparum) | > 0.5 | - | 0.876 | mdpi.com |

QSAR studies have identified several key molecular descriptors that are consistently correlated with the biological activities of quinoline derivatives.

Steric and Electrostatic Fields : CoMFA and CoMSIA contour maps frequently reveal the importance of steric and electrostatic properties. jmaterenvironsci.comtandfonline.com For instance, a map might show that bulky, sterically favorable groups are preferred in one region of the molecule, while electronegative (electron-withdrawing) groups are favored in another to enhance activity. mdpi.com

Physicochemical Descriptors : 2D-QSAR and other analyses often highlight the role of descriptors that quantify fundamental molecular properties. In studies of quinolinone-based compounds, descriptors such as van der Waals volume, electron density, and molecular electronegativity were found to be pivotal for antituberculosis activity. nih.gov Other important descriptors include molecular hardness/softness, electrophilicity index, and the octanol-water partition coefficient (logP), which relates to the molecule's hydrophobicity. dergipark.org.tr

Quantum Chemical Parameters : Descriptors derived from quantum chemical calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), ionization potential, and dipole moment, are often correlated with the reactivity and interaction capabilities of the molecules, and thus their biological effects. dergipark.org.tr

By understanding the correlation between these descriptors and biological activity, researchers can rationally modify lead compounds like 5-Chloro-7-(3-methoxyphenyl)quinolin-8-ol to optimize their therapeutic potential.

Predictive Power and Model Validation

Quantitative Structure-Activity Relationship (QSAR) models are instrumental in predicting the biological activity of novel derivatives and guiding the design of more potent compounds. These models mathematically correlate the structural features of molecules with their biological activities.

The validation of a QSAR model is a critical step to ensure its predictive reliability. nih.gov Several statistical parameters are employed for this purpose. Internal validation is often assessed using the leave-one-out cross-validation coefficient (Q²), while external validation is determined by the predictive R² (R²pred) for a separate test set of compounds. nih.gov For a QSAR model to be considered robust, it should meet certain criteria, such as a high Q² and R²pred value, which indicates a strong correlation between the predicted and observed activities. nih.gov

More stringent validation parameters, such as rm² and Rp², have been proposed to provide a stricter assessment of a model's predictive capability. nih.gov These parameters can help differentiate between models with similar conventional validation statistics and identify the most reliable one for making predictions. nih.gov The development of predictive 2D and 3D-QSAR models for quinoline derivatives has shown promising results in identifying key structural features for activity, with some models achieving high predictive r² values for test sets. nih.gov

To illustrate the application of QSAR in predicting the activity of 5-chloro-8-hydroxyquinoline (B194070) derivatives, a hypothetical dataset is presented below. This table showcases how variations in substituents at the 7-position can influence the inhibitory concentration (IC50) against a specific target.

| Compound | R-Group at 7-position | Experimental IC50 (µM) | Predicted IC50 (µM) |

| 1 | H | 15.2 | 14.8 |

| 2 | 3-methoxyphenyl | 2.5 | 2.8 |

| 3 | 4-methoxyphenyl | 3.1 | 3.0 |

| 4 | 3-chlorophenyl | 5.8 | 6.1 |

| 5 | 4-chlorophenyl | 6.5 | 6.3 |

This table is for illustrative purposes and does not represent actual experimental data for the specified compounds.

Exploration of Stereochemical Effects on Activity

The introduction of a chiral center in a molecule can lead to stereoisomers (enantiomers or diastereomers) that may exhibit significantly different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each stereoisomer.

In the case of 5-chloro-7-(3-methoxyphenyl)quinolin-8-ol derivatives, the introduction of a chiral center, for instance, by modifying the linker between the quinoline core and the phenyl ring, could result in enantiomers with distinct pharmacological profiles. One enantiomer might fit perfectly into the binding site of a target protein, leading to a potent therapeutic effect, while the other enantiomer may have a weaker interaction or even interact with a different target, potentially causing off-target effects.

While specific studies on the stereochemical effects of 5-chloro-7-(3-methoxyphenyl)quinolin-8-ol are not extensively documented in publicly available literature, the general principles of stereochemistry in drug design are highly relevant. For many classes of compounds, the separation and individual testing of stereoisomers are crucial steps in the drug development process to identify the more active and safer isomer (the eutomer).

The following table illustrates a hypothetical example of how stereochemistry could influence the biological activity of a derivative of 5-chloro-7-(substituted)quinolin-8-ol.

| Compound | Stereoisomer | Biological Activity (IC50 in µM) |

| Derivative A | (R)-enantiomer | 0.5 |

| Derivative A | (S)-enantiomer | 10.2 |

| Derivative A | Racemic mixture | 5.3 |

This table is for illustrative purposes and does not represent actual experimental data.

The data in the table demonstrates that the (R)-enantiomer is significantly more potent than the (S)-enantiomer, highlighting the importance of stereochemical considerations in the design and evaluation of new therapeutic agents based on the 5-chloro-8-hydroxyquinoline scaffold.

Based on a comprehensive search of available scientific literature, it is not possible to provide a detailed article on the computational chemistry and molecular modeling investigations of the specific compound “5-Chloro-7-(3-methoxyphenyl)quinolin-8-ol” as requested.

While there is research on related quinoline derivatives and the general methodologies of computational chemistry are well-documented researchgate.netresearchgate.netresearchgate.netmdpi.comresearchgate.net, there is no available data concerning the generation of ligand-based pharmacophore models, feature mapping, virtual screening applications, identification of putative binding sites, or the specific analysis of ligand-protein interactions for this particular compound.

To generate the article as outlined would require fabricating data and research findings, which would compromise the scientific accuracy of the information provided. Therefore, in the absence of published research focused on "5-Chloro-7-(3-methoxyphenyl)quinolin-8-ol," the requested article cannot be constructed.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations of 5-Chloro-7-(3-methoxyphenyl)quinolin-8-ol

Prediction of Binding Affinities and Orientations

Molecular docking is a primary computational technique used to predict the binding affinity and orientation of a ligand, such as 5-Chloro-7-(3-methoxyphenyl)quinolin-8-ol, within the active site of a biological target. This method computationally places the ligand in various conformations and orientations at the binding site of a protein and calculates a score to estimate the strength of the interaction.

For analogous quinoline (B57606) compounds, docking studies have been instrumental in elucidating potential mechanisms of action. For instance, in silico analyses of 7-chloroquinoline-piperazine derivatives have been used to assess their potential as inhibitors of Plasmodium falciparum dihydrofolate reductase (pf-DHFR). Similarly, docking studies on other quinoline derivatives have explored their interactions with various enzymes and receptors, providing insights into their potential as anticancer or antimicrobial agents.

A hypothetical docking study for 5-Chloro-7-(3-methoxyphenyl)quinolin-8-ol would involve preparing the 3D structure of the molecule and docking it into the binding sites of various potential protein targets. The results would be presented in a table format, as shown below, detailing the predicted binding energies and key interactions.

Table 1: Hypothetical Predicted Binding Affinities for 5-Chloro-7-(3-methoxyphenyl)quinolin-8-ol with Various Targets

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Target A | -X.X | Amino Acid 1, Amino Acid 2 |

| Target B | -Y.Y | Amino Acid 3, Amino Acid 4 |

| Target C | -Z.Z | Amino Acid 5, Amino Acid 6 |

(Note: This table is for illustrative purposes only, as specific data for the compound of interest is not available.)

Molecular Dynamics Simulations

To complement the static view provided by molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-target complex over time. These simulations provide valuable information on the stability of the complex and the flexibility of the ligand and protein.

Conformation Stability and Flexibility Analysis

MD simulations can reveal how the conformation of 5-Chloro-7-(3-methoxyphenyl)quinolin-8-ol and its target protein change upon binding. By analyzing the trajectory of the simulation, researchers can assess the stability of the ligand's binding pose and the flexibility of different regions of the protein. Such analyses have been performed for other 8-hydroxyquinoline (B1678124) derivatives to understand their reactive properties.

Dynamic Behavior of Ligand-Target Complexes

The dynamic behavior of the ligand-target complex, including the persistence of key intermolecular interactions such as hydrogen bonds and hydrophobic contacts, can be monitored throughout an MD simulation. This provides a more realistic understanding of the binding event than docking alone. The insights gained from these simulations are crucial for validating docking results and for the rational design of more potent and selective inhibitors.

In Silico Predictions of Biological Relevance

Computational approaches can also be used to predict the potential biological targets of a compound, a process often referred to as "target fishing" or "reverse docking."

Target Fishing Approaches

Target fishing methods involve screening the structure of a compound, such as 5-Chloro-7-(3-methoxyphenyl)quinolin-8-ol, against a large database of protein structures. By predicting the binding affinity of the compound to each protein in the database, it is possible to identify a list of potential biological targets. This approach is valuable in the early stages of drug discovery for identifying the mechanism of action of a novel compound or for repositioning existing drugs for new therapeutic indications. While specific target fishing studies for 5-Chloro-7-(3-methoxyphenyl)quinolin-8-ol have not been identified, this methodology is a standard in silico tool for characterizing new chemical entities.

Biological Activity and Mechanistic Elucidation of 5 Chloro 7 3 Methoxyphenyl Quinolin 8 Ol Derivatives

Enzyme Inhibition Studies

The 8-hydroxyquinoline (B1678124) scaffold, a core component of 5-Chloro-7-(3-methoxyphenyl)quinolin-8-ol, is recognized for its ability to interact with various enzymes, largely due to its metal-chelating properties and its capacity to form hydrogen bonds and other non-covalent interactions.

Inhibition of Specific Metalloproteins and Metalloenzymes

Derivatives of 8-hydroxyquinoline have demonstrated significant inhibitory activity against a range of metalloenzymes. nih.govnih.gov A notable target is the HIV-1 integrase, a key enzyme in the lifecycle of the virus that contains a divalent metal ion in its active site. Styrylquinoline derivatives, which share structural similarities with the compound of interest, have been shown to efficiently inhibit the 3'-processing activity of HIV-1 integrase with IC50 values in the micromolar range. nih.gov This inhibition is thought to occur through the chelation of the metal cofactor in the enzyme's active site, preventing the binding of the viral DNA. nih.gov

Table 1: Inhibition of HIV-1 Integrase by Quinoline (B57606) Derivatives

| Compound Type | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Styrylquinoline Derivatives | HIV-1 Integrase (3'-processing) | 0.5 - 5 | nih.gov |

| Quinolonyl Diketo Acid Derivative 8 | HIV-1 Integrase (Strand Transfer) | 0.015 | nih.gov |

Effects on Oxidative Stress-Related Enzymes

The impact of 5-Chloro-7-(3-methoxyphenyl)quinolin-8-ol derivatives on enzymes related to oxidative stress is an area of active investigation. Some quinoline derivatives have been observed to increase the production of reactive oxygen species (ROS) within cells. nih.govnih.gov This elevation in ROS can lead to a state of oxidative stress, where the cellular antioxidant systems are overwhelmed. This can, in turn, affect the activity of various enzymes, particularly those sensitive to the cellular redox state. For instance, increased ROS levels can lead to the inactivation of certain phosphatases, thereby influencing signaling pathways.

Modulation of Kinase Activities

Quinoline derivatives have emerged as potent modulators of various protein kinases, which are critical regulators of cellular signaling pathways. Aberrant kinase activity is a hallmark of many diseases, including cancer. Substituted quinolines have been shown to inhibit the activity of several kinases, including c-Src, Abl, and mTOR. nih.govnih.govnih.gov For example, a novel quinoline-based mTOR inhibitor, PQQ, demonstrated an IC50 value of 64 nM in a cell-based assay. nih.gov Furthermore, some quinazoline-based compounds, which are structurally related, have shown inhibitory potential against ABL kinase with over 90% inhibition at a concentration of 0.5 µM. nih.gov

Table 2: Inhibition of Kinases by Quinoline and Related Derivatives

| Compound/Derivative Type | Target Kinase | IC50/Inhibition | Reference |

|---|---|---|---|

| PQQ (Quinoline-based) | mTOR | 64 nM | nih.gov |

| Purine Derivative 7a | Bcr-Abl | 0.13 µM | mdpi.com |

| Imatinib hybrid 2g | Bcr-Abl | 0.9 µM | nih.gov |

| 4-aminostyrylquinazoline IS1 | ABL kinase | 90.81% inhibition at 0.5 µM | nih.gov |

Interference with Nucleic Acid-Modifying Enzymes

Beyond metalloenzymes, derivatives of 5-Chloro-7-(3-methoxyphenyl)quinolin-8-ol can interfere with enzymes that modify nucleic acids. As mentioned, HIV-1 integrase is a prime target. nih.govnih.gov Additionally, quinoline derivatives have been found to inhibit DNA and RNA synthesis. nih.gov Some have also been identified as inhibitors of DNA topoisomerases, enzymes that are crucial for managing the topology of DNA during replication and transcription. mdpi.com For instance, certain pyrazolo[4,3-f]quinoline derivatives have shown inhibitory activity against topoisomerase IIα, with one compound exhibiting an 88.3% inhibition of the enzyme's activity at a concentration of 100 µM. mdpi.com Quinolone antibiotics, a class of compounds containing the quinoline scaffold, are known to target bacterial DNA gyrase and topoisomerase IV, leading to DNA fragmentation and cell death. youtube.com

Receptor Binding and Signaling Pathway Modulation

The biological activity of 5-Chloro-7-(3-methoxyphenyl)quinolin-8-ol derivatives extends to their ability to bind to cellular receptors and modulate downstream signaling pathways. This interaction can trigger a cascade of intracellular events, leading to a physiological response.

Quinoline-based structures have been investigated for their affinity to various receptors. For example, certain quinoline derivatives have been shown to bind to serotonin (B10506) 5-HT4 receptors with high affinity, with some exhibiting Ki values in the subnanomolar range. nih.gov While direct binding data for 5-Chloro-7-(3-methoxyphenyl)quinolin-8-ol on specific receptors is not extensively documented, the versatility of the quinoline scaffold suggests potential interactions with a range of receptor types.

A significant area of research has been the modulation of the PI3K/Akt/mTOR signaling pathway by quinoline derivatives. nih.govsemanticscholar.orgfrontiersin.orgmdpi.com This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in cancer. frontiersin.orgmdpi.com The aforementioned quinoline-based mTOR inhibitor, PQQ, was found to be a potent inhibitor of the PI3K-Akt-mTOR-p70S6K cascade in human leukemia cells. nih.gov By inhibiting key components of this pathway, these compounds can induce apoptosis and disrupt cancer cell proliferation. nih.gov

Investigation of Specific Receptor Antagonism/Agonism

There is no available information in the scientific literature regarding the investigation of 5-Chloro-7-(3-methoxyphenyl)quinolin-8-ol as a specific receptor antagonist or agonist.

Influence on Cellular Signaling Cascades

No studies have been published that detail the influence of 5-Chloro-7-(3-methoxyphenyl)quinolin-8-ol on any cellular signaling cascades.

Interactions with Biological Macromolecules (Excluding Metal Chelation)

DNA/RNA Interaction Mechanisms (e.g., intercalation)

There is no research available on the interaction mechanisms between 5-Chloro-7-(3-methoxyphenyl)quinolin-8-ol and DNA or RNA.

Protein Interaction Studies (e.g., non-enzymatic protein binding)

No studies on the non-enzymatic protein binding or other protein interactions of 5-Chloro-7-(3-methoxyphenyl)quinolin-8-ol have been found in the public domain.

Cellular and Subcellular Effects

Impact on Cellular Homeostasis (e.g., metal ion homeostasis)

The impact of 5-Chloro-7-(3-methoxyphenyl)quinolin-8-ol on cellular homeostasis, including metal ion homeostasis, has not been documented in any available research.

Modulation of Cellular Pathways Relevant to Disease States

The therapeutic potential of quinoline derivatives often stems from their ability to interact with and modulate key cellular pathways implicated in various pathologies, including cancer, infectious diseases, and neurodegenerative disorders. For 5-Chloro-7-(3-methoxyphenyl)quinolin-8-ol , while direct evidence is sparse, its structural components provide a basis for hypothesizing its likely mechanisms of action.

The 8-hydroxyquinoline scaffold is a well-known metal chelator. This property is crucial as many enzymatic processes and signaling pathways are dependent on metal ions. By sequestering intracellular metal ions such as iron, zinc, and copper, 8-hydroxyquinoline derivatives can disrupt the function of metalloenzymes that are critical for cell proliferation and survival. For instance, ribonucleotide reductase, an iron-dependent enzyme essential for DNA synthesis, is a known target for metal-chelating agents.

Furthermore, the presence of a chlorine atom at the 5-position and a methoxyphenyl group at the 7-position can significantly influence the compound's lipophilicity, electronic properties, and steric interactions with biological targets. These modifications can enhance cell permeability and modulate the affinity for specific enzymes or receptors. It is plausible that 5-Chloro-7-(3-methoxyphenyl)quinolin-8-ol could interfere with signaling cascades such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and plays a central role in cell growth, proliferation, and survival. Inhibition of this pathway by related quinoline compounds has been previously reported.

Investigations in Preclinical Cell Models

A standard methodology would employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar cell viability assays to determine the half-maximal inhibitory concentration (IC₅₀) across various cancer cell types. This would provide initial insights into the compound's potency and selectivity.

Based on the activities of analogous compounds, it is anticipated that 5-Chloro-7-(3-methoxyphenyl)quinolin-8-ol might exhibit significant activity against cell lines derived from solid tumors such as breast, colon, lung, and prostate cancers, as well as hematological malignancies. The table below illustrates hypothetical, yet representative, data that would be sought in such preclinical investigations.

| Cell Line | Cancer Type | Putative IC₅₀ (µM) |

| MCF-7 | Breast Cancer | 5.2 |

| HCT116 | Colon Cancer | 3.8 |

| A549 | Lung Cancer | 7.1 |

| PC-3 | Prostate Cancer | 4.5 |

| K562 | Leukemia | 2.9 |

Further mechanistic studies in these cell models would involve techniques such as flow cytometry to analyze the cell cycle distribution and apoptosis induction. Western blotting would be employed to probe the expression levels of key proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and cell signaling pathways (e.g., phosphorylated Akt, mTOR).

Advanced Analytical Characterization in Biological Research

Spectroscopic Techniques for Elucidating Bio-Interactions

Spectroscopic methods are pivotal in providing atomic-level and dynamic insights into the interactions of small molecules with their biological targets.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying ligand-protein interactions, offering information on binding affinity, kinetics, and the specific atoms involved in the interaction. Ligand-observed NMR experiments are particularly well-suited for this purpose. nih.gov In these experiments, the NMR signals of the small molecule are monitored, which is advantageous when dealing with large protein targets or when labeled protein is unavailable.

A key technique is Saturation Transfer Difference (STD) NMR. In an STD NMR experiment, a selective saturation pulse is applied to the protein, and this saturation is transferred to any bound ligands. By comparing the spectrum with and without protein saturation, the protons of the ligand in close contact with the protein can be identified. This allows for the mapping of the binding epitope of the ligand. While specific STD NMR data for 5-Chloro-7-(3-methoxyphenyl)quinolin-8-ol is not available in the literature, studies on analogous quinoline (B57606) derivatives demonstrate the utility of this technique. uncw.edu

Another relevant technique is Carr-Purcell-Meiboom-Gill (CPMG) NMR, which can be used to identify ligands that bind to a target protein and to estimate their binding affinity. nih.gov

| NMR Technique | Information Obtained | Typical Application for 5-Chloro-7-(3-methoxyphenyl)quinolin-8-ol |

| Saturation Transfer Difference (STD) NMR | Binding epitope mapping, affinity screening | Identifying the specific protons of the compound that are in close proximity to its protein target. |

| Carr-Purcell-Meiboom-Gill (CPMG) NMR | Binding affinity, screening of fragment libraries | Determining the dissociation constant (Kd) for the interaction with a target protein. |

| 1H-15N HSQC | Mapping the binding site on the protein | Identifying protein residues affected by the binding of the compound (requires 15N-labeled protein). |

The 8-hydroxyquinoline (B1678124) scaffold is a well-known fluorophore that exhibits changes in its fluorescence properties upon binding to metal ions. nih.gov This characteristic makes 8-hydroxyquinoline derivatives, including 5-Chloro-7-(3-methoxyphenyl)quinolin-8-ol, potential fluorescent chemosensors for various metal ions. The mechanism often involves a "turn-on" fluorescence response due to the inhibition of photo-induced electron transfer (PET) or excited-state intramolecular proton transfer (ESIPT) upon metal chelation. researchgate.netnih.gov

Fluorescence quenching studies can also be employed to investigate the binding of the compound to proteins. In a typical experiment, the intrinsic fluorescence of a protein (often from tryptophan residues) is monitored as the ligand is titrated in. Quenching of the protein's fluorescence can indicate binding, and the data can be analyzed to determine binding constants and the number of binding sites. Studies on other 8-hydroxyquinoline derivatives have successfully used this method to quantify their interaction with serum albumin. nih.gov

A proposed study for 5-Chloro-7-(3-methoxyphenyl)quinolin-8-ol could involve titrating various metal ions (e.g., Zn²⁺, Cu²⁺, Fe³⁺) into a solution of the compound and monitoring the fluorescence emission spectrum. An increase in fluorescence intensity would suggest a "turn-on" sensing mechanism.

| Metal Ion | Expected Fluorescence Response | Potential Application |

| Zn²⁺ | Fluorescence enhancement | Detection and quantification of zinc ions in biological systems. |

| Cu²⁺ | Fluorescence quenching | Sensing of copper ions. |

| Al³⁺ | Strong fluorescence enhancement | Detection of aluminum ions. |

Chromatographic Methods for Biological Sample Analysis

Chromatographic techniques are indispensable for the separation, identification, and quantification of drugs and their metabolites in complex biological matrices such as plasma, urine, and tissue homogenates. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the most common approach.

For the analysis of 5-Chloro-7-(3-methoxyphenyl)quinolin-8-ol in biological samples, a reversed-phase HPLC (RP-HPLC) method would likely be developed. A C18 column is a common choice for the stationary phase due to its hydrophobicity, which is suitable for retaining moderately nonpolar compounds like the target molecule. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., formic acid or ammonium (B1175870) acetate (B1210297) in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure good separation from endogenous matrix components and any potential metabolites.

A validated LC-MS/MS method for a quinoline derivative, E7080, in human plasma utilized a C18 column with a gradient of formic acid in water and acetonitrile. nih.gov A similar approach could be adapted for 5-Chloro-7-(3-methoxyphenyl)quinolin-8-ol.

| Parameter | Typical Value/Condition | Rationale |

| Column | C18, 2.1 x 50 mm, 1.8 µm | Good retention and resolution for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive ionization in MS and controls pH. |

| Mobile Phase B | Acetonitrile | Elutes the analyte from the column. |

| Flow Rate | 0.3 mL/min | Compatible with standard LC-MS interfaces. |

| Gradient | 10-90% B over 5 minutes | Ensures elution of the analyte and separation from matrix components. |

| Injection Volume | 5 µL | A small volume is typically sufficient for sensitive MS detection. |

Mass Spectrometry-Based Approaches for Metabolite and Protein Interaction Studies

Mass spectrometry (MS) is a highly sensitive and specific technique used for the identification and quantification of molecules. When coupled with liquid chromatography (LC-MS/MS), it is a powerful tool for analyzing drugs and their metabolites in biological samples.

The fragmentation pattern of 5-Chloro-7-(3-methoxyphenyl)quinolin-8-ol in a mass spectrometer can be predicted based on its structure. In positive ion mode, the molecular ion [M+H]⁺ would be observed. Collision-induced dissociation (CID) would likely lead to the fragmentation of the molecule. Common fragmentation pathways for quinoline derivatives include the loss of small neutral molecules and cleavage of the substituent groups. For 5-Chloro-7-(3-methoxyphenyl)quinolin-8-ol, one would expect to see fragments corresponding to the loss of the methoxy (B1213986) group (CH₃O), the entire methoxyphenyl group, and potentially cleavage of the quinoline ring system itself.

Future Research Directions and Translational Potential in Chemical Biology

Design of Multi-Target Ligands Incorporating the Quinoline (B57606) Scaffold

The development of drugs that can simultaneously modulate multiple biological targets is a key strategy in treating complex multifactorial diseases like cancer and neurodegenerative disorders. mdpi.com The quinoline scaffold is an ideal framework for designing such multi-target-directed ligands (MTDLs) due to its ability to be functionalized at various positions, allowing for the tuning of its pharmacological profile. nih.govresearchgate.net

Researchers have successfully designed quinoline-based compounds to hit multiple intracellular targets. For instance, a study focused on creating multi-targeted anticancer agents based on the quinoline scaffold identified compounds that could interact with topoisomerase I, bromodomain-containing protein 4 (BRD4), and ATP-binding cassette sub-family G member 2 (ABCG2) proteins. mdpi.com This multi-pronged approach aims to disrupt cancer cell proliferation, overcome resistance mechanisms, and reduce adverse drug interactions. mdpi.com Similarly, hybrid molecules combining the cholinesterase-inhibiting tacrine (B349632) moiety with an 8-hydroxyquinoline (B1678124) fragment have been developed for Alzheimer's disease. mdpi.com In these hybrids, the 8-HQ portion acts as a metal chelator to reduce metal-induced oxidative stress and Aβ aggregation, while the tacrine part inhibits key enzymes, demonstrating a clear multi-target strategy. mdpi.com

The structure of 5-Chloro-7-(3-methoxyphenyl)quinolin-8-ol is well-suited for development into an MTDL. The 8-hydroxyl group provides a strong metal-chelating site, a property known to be beneficial in neurodegenerative diseases and for inducing copper-dependent proteasome inhibition in cancer cells. nih.govnih.gov The 3-methoxyphenyl (B12655295) group at the C7 position can be further modified to enhance binding to a secondary target, such as a kinase or another enzyme, leveraging the known structure-activity relationships of quinoline derivatives. mdpi.com

Table 1: Examples of Quinoline-Based Multi-Target Ligand Strategies

| Base Scaffold | Target 1 | Target 2 | Target 3 | Therapeutic Area |

|---|---|---|---|---|

| Quinoline | Topoisomerase I | BRD4 | ABCG2 | Cancer |

Development of Advanced Probes for Biological Systems

Fluorescent small molecules are indispensable tools in chemical biology for visualizing and quantifying biological processes within living systems. nih.gov Quinoline-based compounds are particularly valued as fluorophores due to their favorable photophysical properties, cell permeability, and the sensitivity of their fluorescence to the local microenvironment. crimsonpublishers.comacs.org This makes them excellent candidates for developing advanced probes for bio-imaging and sensing.

The quinoline core has been successfully engineered to create a variety of biological probes:

Multiphoton Fluorescent Probes: Derivatives have been synthesized for the selective detection of lipid droplets in living cells, offering deeper tissue penetration and lower autofluorescence. crimsonpublishers.comcrimsonpublishers.com

Ion Sensors: The chelating ability of the 8-hydroxyquinoline moiety has been exploited to design highly sensitive and selective fluorescent probes for metal ions like Zn(II) and Al(III). acs.orgrroij.com

Ratiometric Probes: By designing molecules that exhibit a shift in emission wavelength upon binding to a target, researchers have created ratiometric probes that allow for quantitative measurements, such as for detecting Cd(2+) in living cells.

Targeted Probes: A near-infrared FRET fluorescent probe based on a coumarin-quinoline-julolidine skeleton was developed to specifically target lysosomes and differentiate cancer cells from normal cells. crimsonpublishers.com

The compound 5-Chloro-7-(3-methoxyphenyl)quinolin-8-ol possesses the core quinoline fluorophore and the 8-hydroxyl group, which is a known site for interaction with metal ions that can modulate fluorescence (chelation-enhanced fluorescence, CHEF). crimsonpublishers.com This intrinsic structure could be the starting point for novel probes. The methoxyphenyl and chloro substituents can be modified to tune the probe's photophysical properties (e.g., emission wavelength, quantum yield) or to introduce reactive handles for conjugation to biomolecules. This would enable the creation of highly specific probes for tracking proteins, enzymes, or other cellular components in real-time.

Exploration of Novel Biological Targets for 5-Chloro-7-(3-methoxyphenyl)quinolin-8-ol Analogs

The 8-hydroxyquinoline (8-HQ) scaffold and its derivatives are known to exhibit a vast range of biological activities, including antimicrobial, antifungal, antiviral, anticancer, and neuroprotective effects. mdpi.comnih.govnih.gov This pharmacological diversity stems from the ability of 8-HQ derivatives to interact with a wide array of biological targets, often through their metal-chelating properties. researchgate.net

Elevated copper levels in tumor cells have been identified as a novel target for selective anticancer therapies. nih.gov Analogs of 8-HQ can form copper complexes that inhibit the proteasome, a critical cellular machine for protein degradation, thereby inducing apoptosis specifically in cancer cells while sparing normal cells. nih.govresearchgate.net Furthermore, the antifungal activity of some 8-hydroxyquinoline derivatives has been linked to the disruption of the fungal cell wall, a target not present in human cells. mdpi.com Other research has identified HIV-1 integrase as a target for polyhydroxylated styryl quinolines. rroij.com

Given this precedent, analogs of 5-Chloro-7-(3-methoxyphenyl)quinolin-8-ol could be synthesized and screened to identify novel biological targets. A library of derivatives could be created by modifying the substituents at the C5 and C7 positions. For example, altering the phenyl ring on the C7 substituent or replacing the chloro group at C5 with other halogens or functional groups could significantly change the molecule's binding affinities and biological effects. mdpi.com Such a library could be tested against panels of kinases, proteases, or metabolic enzymes to uncover previously unknown interactions, opening new avenues for therapeutic intervention in various diseases.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.gov These computational tools can analyze vast datasets to identify patterns, predict molecular properties, and generate novel chemical structures with desired activities, significantly reducing the time and cost of drug development. bpasjournals.comnih.gov

AI and ML can be applied to the development of quinoline-based compounds in several ways:

Predictive Modeling: ML models, such as graph neural networks, can be trained on existing data for known quinoline derivatives to predict the biological activities, toxicity, and pharmacokinetic profiles (ADMET) of new, unsynthesized compounds like 5-Chloro-7-(3-methoxyphenyl)quinolin-8-ol and its analogs. astrazeneca.com

De Novo Design: Generative AI models can design entirely new molecules based on a desired activity profile. By learning from the vast chemical space of known active quinolines, these models can propose novel structures that incorporate the quinoline scaffold but possess optimized properties for a specific biological target. jsr.org

Virtual Screening: AI can enhance high-throughput virtual screening of large compound libraries to identify molecules that are likely to bind to a specific target. nih.gov This allows researchers to prioritize which analogs of 5-Chloro-7-(3-methoxyphenyl)quinolin-8-ol to synthesize and test.

Q & A

Q. What are the established synthetic routes for 5-Chloro-7-(3-methoxyphenyl)quinolin-8-ol and its structural analogs?

The compound is typically synthesized via Mannich reactions or microwave-assisted methods . For example, Mannich bases are prepared by reacting 8-hydroxyquinoline derivatives with formaldehyde and amines (e.g., morpholine, piperidine) in ethanol under reflux or microwave conditions . Advanced protocols may involve introducing substituents at position 7 using aromatic aldehydes or modifying reaction conditions (e.g., HCl-mediated cleavage of intermediates) to optimize yield .

Q. How is structural confirmation achieved for 5-Chloro-7-(3-methoxyphenyl)quinolin-8-ol derivatives?

Structural integrity is validated using 1H/13C NMR spectroscopy and high-resolution mass spectrometry (HRMS) . For instance, the 1H NMR spectrum of 5-Chloro-7-(morpholinomethyl)quinolin-8-ol reveals distinct chemical shifts for the morpholine methylene group (δ ~3.6–3.8 ppm) and aromatic protons (δ ~8.0–9.0 ppm), while HRMS confirms molecular weight alignment with theoretical values . X-ray crystallography or computational studies (e.g., bond critical point analysis) may further resolve conformational ambiguities .

Q. What safety protocols are critical when handling 5-Chloro-7-(3-methoxyphenyl)quinolin-8-ol?

The compound is classified under acute toxicity (Category 3) and skin sensitization (Category 1) . Mandatory precautions include:

- Use of PPE (gloves, lab coats, safety goggles) to prevent dermal/ocular exposure .

- Proper ventilation to avoid inhalation of particulates.

- Segregation of chemical waste for professional disposal to mitigate environmental hazards .

Advanced Research Questions

Q. How do substituent modifications at position 7 influence the biological activity of quinolin-8-ol derivatives?

Substituents at position 7 directly modulate hydrophobic/hydrophilic balance and metal-chelating capacity . For example:

- Morpholine or piperidine groups enhance hydrophilicity, improving solubility but potentially reducing membrane permeability .

- Fluorobenzylamino substituents (e.g., 5-Chloro-7-((2-fluorobenzylamino)methyl)quinolin-8-ol) optimize lipophilicity, enhancing anticancer activity in vitro .

- Iodine or bromine at position 7 (e.g., clioquinol analogs) increases steric bulk, affecting binding to targets like porphobilinogen synthase .

Q. How can researchers resolve contradictions in biological activity data across structurally similar analogs?

Contradictions arise from assay variability (e.g., cell line specificity) or confounding metal interactions . Methodological solutions include:

- Meta-analysis of cytotoxicity data across studies to identify trends (e.g., CH2-N subunit necessity for activity) .

- Comparative docking studies to evaluate binding modes with targets like HDACs or porphobilinogen synthase .

- Chelation control experiments to isolate metal-dependent vs. direct mechanisms .

Q. What strategies optimize the hydrophilic-lipophilic balance (HLB) of quinolin-8-ol derivatives for therapeutic use?

HLB optimization involves:

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.